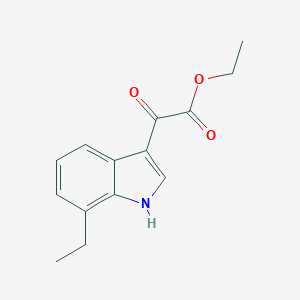

2-oxoacetato de etilo 2-(7-etil-1H-indol-3-il)

Descripción general

Descripción

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds. This particular compound features an indole ring substituted with an ethyl group at the 7-position and an ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are not well-documented in the literature. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific structure of the derivative and the biological context .

Cellular Effects

The cellular effects of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are currently unknown. Indole derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is not well understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are not well documented. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 7-ethylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Starting Material: 7-ethylindole

Reagent: Ethyl oxalyl chloride

Base: Triethylamine

Solvent: Anhydrous dichloromethane

Reaction Conditions: Room temperature, under nitrogen atmosphere

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Mecanismo De Acción

The mechanism of action of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indole derivative, which can then exert its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:

7-ethylindole: Lacks the ester group, making it less versatile in synthetic applications.

Indole-3-acetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and biological activity.

Indole-3-carbinol: Contains a hydroxymethyl group, which imparts different chemical properties and biological effects.

The uniqueness of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate lies in its combination of the indole ring with an ester group, providing a balance of reactivity and stability that is useful in various chemical and biological applications.

Actividad Biológica

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a compound belonging to the indole derivative family, which is widely recognized for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its biochemical properties, potential therapeutic applications, and mechanisms of action.

Overview of Indole Derivatives

Indole derivatives, including ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate, are significant in medicinal chemistry due to their ability to interact with various biological targets. They are often involved in the synthesis of pharmaceuticals and exhibit a range of biological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

The biochemical properties of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are not extensively documented. However, it is known that indole derivatives can interact with enzymes and proteins, influencing cellular functions and signaling pathways. The specific interactions depend on the compound's structure and the biological context in which it operates.

Table 1: Comparison of Indole Derivatives

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate | Indole ring, ester group | Potential antimicrobial and anticancer |

| Indole-3-acetic acid | Carboxylic acid group | Plant growth regulator |

| Indole-3-carbinol | Hydroxymethyl group | Anticancer properties |

Cellular Effects

The cellular effects of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate remain largely unexplored. However, similar indole derivatives have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, certain indoles have demonstrated antiproliferative effects in cancer cell lines by inducing apoptosis through various molecular mechanisms .

The exact molecular mechanism of action for ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is not well understood. It is hypothesized that the compound may exert its biological effects through:

- Binding Interactions : The indole ring may interact with specific enzymes or receptors, modulating their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in studies involving other indole derivatives .

Research Findings

Recent studies on related indole compounds suggest that structural modifications can lead to enhanced biological activity. For example, certain derivatives have shown significant inhibition against protein kinases associated with cancer cell proliferation . The potential for ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate to act as an anticancer agent warrants further investigation.

Case Study: Antiproliferative Activity

A study examined the antiproliferative effects of a series of indole derivatives on various cancer cell lines. The results indicated that specific structural features were crucial for enhancing activity against targets such as VEGFR-2 and FLT-3 protein kinases. Although direct data on ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is lacking, the findings emphasize the importance of structural diversity in developing effective anticancer agents .

Propiedades

IUPAC Name |

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNYDFJCJIVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554277 | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-90-1 | |

| Record name | Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111478-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.